3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride
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Overview
Description
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and pyrrolidinylmethyl groups, and it is often used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a pyrrolidinylmethyl halide in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidinylmethyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may lead to a more saturated pyrazole ring.
Scientific Research Applications
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)piperidine
- 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Uniqueness
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYALUBFPYVBPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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